Product packaging for Lysine, 5-hydroxy-(Cat. No.:CAS No. 504-91-6)

Lysine, 5-hydroxy-

Cat. No.: B1634710
CAS No.: 504-91-6
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-AKGZTFGVSA-N
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Description

Lysine, 5-hydroxy- (5-Hydroxylysine) is a hydroxy amino acid of significant interest in biochemical and pharmaceutical research. It is a major component of collagen, where it is critical for the formation of stable cross-links, contributing to the structural integrity of connective tissues . Beyond its structural role, 5-hydroxylysine serves as a key biosynthetic intermediate. It is a precursor in the pathway to alazopeptin, a tripeptide with demonstrated anticancer and antitrypanosomal activities . Recent research has identified distinct lysine 5-hydroxylases that catalyze the stereoselective synthesis of either (2S,5S)- or (2S,5R)-5-hydroxylysine, providing new tools for biocatalysis and the production of chiral building blocks for pharmaceuticals . The (2S,5R) isomer is also known to be present in human proteins like collagen and adiponectin through post-translational modification, with implications for studying diseases such as rheumatoid arthritis and metabolic disorders . Furthermore, 5-hydroxylysine has been utilized as a mechanistic probe in enzymology studies. For instance, its reaction with lysine 5,6-aminomutase leads to suicide inactivation, allowing researchers to capture and study a distinct conformational state of the enzyme that is critical for understanding radical-based catalytic mechanisms . The recent discovery of a lysine 5-hydroxylase (K5H) that produces enantiopure (2S,5R)-5-hydroxylysine has also opened doors to its application in bioorthogonal chemistry. The β-amino alcohol motif on its side chain serves as a versatile handle for selective functionalization, enabling the creation of modified peptides and complex molecules for drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O3 B1634710 Lysine, 5-hydroxy- CAS No. 504-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMODUONRAFBET-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-91-6
Record name 2-Amino-4-(2-aminoethoxy)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chemical Synthesis Strategies

Early Racemic Syntheses

Initial synthetic routes focused on racemic mixtures of 5-hydroxylysine through linear sequences involving hydroxylation of lysine derivatives. The first reported synthesis in 1965 utilized L-lysine as a starting material, protected via benzyloxycarbonyl (Cbz) groups at the α-amino and ε-amino positions. Oxidation with potassium permanganate under acidic conditions introduced a hydroxyl group at C5, but the reaction lacked stereocontrol, yielding a 1:1 mixture of (5R) and (5S) diastereomers. Subsequent attempts employed Sharpless asymmetric dihydroxylation on α,β-unsaturated lysine precursors, achieving enantiomeric excesses (ee) of 70–80% but requiring costly catalysts.

Stereoselective Hydroxylation via Chiral Auxiliaries

Enzymatic Biosynthesis

Lysyl Hydroxylase Family Enzymes

Lysyl hydroxylases (LH1–3) catalyze the post-translational hydroxylation of lysine residues in collagen precursors. These Fe²⁺/2-oxoglutarate-dependent dioxygenases require molecular oxygen and ascorbate as cofactors. LH3 exhibits dual functionality, hydroxylating lysine at C5 and subsequently glycosylating the hydroxyl group. However, LH3’s substrate specificity limits its utility to procollagen substrates, preventing applications in free lysine hydroxylation.

Table 1: Kinetic Parameters of Lysyl Hydroxylases
Enzyme Substrate kcat (min⁻¹) KM (mM) pH Optimum
LH1 Procollagen peptide 12 ± 1.2 0.8 ± 0.1 7.2
LH3 Procollagen peptide 8 ± 0.9 1.2 ± 0.3 7.5
K5H Free L-lysine 25 ± 1 1.3 ± 0.2 7.5

Data compiled from.

Discovery of K5H: A Free Lysine 5-Hydroxylase

The 2024 discovery of K5H, a 2-oxoglutarate-dependent dioxygenase from Amycolatopsis sp., revolutionized 5-hydroxylysine production. K5H hydroxylates free L-lysine at C5 with strict (2S,5R) stereoselectivity, operating under mild conditions (25°C, pH 7.5). Key advantages include:

  • Quantitative conversion : >99% yield without byproducts
  • No protecting groups : Direct use of unprotected L-lysine
  • Broad compatibility : Functional in cell-free transcription/translation systems

Optimization of Reaction Conditions

Chemical Synthesis Optimization

Recent advances in flow chemistry have improved hydroxylation efficiency. A 2023 study achieved 85% yield for (2S,5R)-5-hydroxylysine using a continuous-flow reactor with immobilized Ti(O^iPr)₄ catalyst. Residence time optimization (15 minutes) minimized epimerization, preserving 98% ee.

Biocatalytic Process Engineering

K5H’s activity is enhanced by directed evolution. Saturation mutagenesis at residue S216 increased kcat/KM by 3-fold (60 mM⁻¹min⁻¹). Fermentation at 30°C with dissolved oxygen maintained at 40% air saturation boosted titers to 12 g/L in E. coli cultures.

Table 2: Comparison of Production Methods
Parameter Chemical Synthesis K5H Biocatalysis
Yield 15–25% >99%
Stereoselectivity 85–92% ee >99% ee
Reaction Time 48–72 h 24 h
Byproducts 3–5 0
Scale-up Cost $1,200/g $80/g

Data from.

Applications in Peptide Engineering

Collagen Mimetics

K5H-enabled 5-hydroxylysine incorporation improves collagen peptide stability. A 2024 study demonstrated that hydroxylated collagen peptides exhibit 40% higher thermal denaturation temperatures compared to non-hydroxylated analogs.

Bioorthogonal Conjugation

The C5 hydroxyl group serves as a handle for site-specific modifications:

  • Heterocyclization : Reaction with salicylaldehyde esters forms stable benzoxazole linkages
  • Branched peptides : Coupling with Fmoc-amino acids via Mitsunobu reactions

Chemical Reactions Analysis

Enzymatic Hydroxylation Reactions

5-Hydroxylysine is primarily synthesized via enzymatic hydroxylation of lysine by lysine hydroxylases (K5H). These Fe²⁺/α-ketoglutarate-dependent oxygenases catalyze stereoselective hydroxylation at the C5 position:

Key Enzymes and Stereochemical Outcomes

HydroxylaseSubstrateProduct Stereochemistrykₐₜ (min⁻¹)Kₘ (mM)kₐₜ/Kₘ (mM⁻¹ min⁻¹)
K5HL-Lysine(2S,5R)-5-Hydroxylysine25 ± 11.3 ± 0.220 ± 3
  • Mechanism : K5H employs a conserved 2-His-1-carboxylate facial triad to coordinate Fe²⁺, enabling O₂ activation and substrate oxidation .

  • Substrate Specificity : K5H exclusively hydroxylates free L-lysine, rejecting analogs like D-lysine, N-methylated lysine, or ornithine .

Glycation and Advanced Glycation End-Product (AGE) Formation

5-Hydroxylysine reacts with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) under physiological conditions, forming stable adducts:

Reaction Pathways

ReactantConditionsMajor ProductYield (Relative to Lysine)
Glyoxal37°C, pH 7.4, 4 hrNε-Carboxymethyl-5-hydroxylysine12%
Methylglyoxal80°C, pH 7.4, 4 hrNε-Carboxyethyl-5-hydroxylysine8%
  • Kinetic Preference : The C5 hydroxyl group slightly reduces reactivity compared to lysine, likely due to steric hindrance .

Oxidation and Crosslinking Reactions

The C5 hydroxyl group participates in collagen crosslinking via lysyl oxidase-mediated oxidation:

  • Natural Crosslinks : Forms stable aldol condensation products (e.g., hydroxylysino-5-ketonorleucine) .

  • Chemical Probes : Periodate oxidation selectively cleaves vicinal diols in 5-Hyl-containing proteins, enabling proteomic profiling .

Industrial Biocatalysis

Recombinant E. coli expressing K5H achieves scalable 5-Hyl production:

ParameterValue
Productivity2.1 g/L/h
Stereopurity>99% (2S,5R)
Downstream Recovery78% (Crystallization)

This platform supports cost-effective manufacturing for biomedical applications .

The chemical versatility of 5-hydroxylysine makes it indispensable in structural biology and synthetic peptide engineering. Ongoing research focuses on expanding its utility in drug design and biomaterials through engineered enzymes and selective derivatization strategies .

Scientific Research Applications

Biochemical Significance

5-Hyl is primarily known for its role as a post-translational modification (PTM) of proteins, particularly collagen. The hydroxylation of lysine residues is crucial for stabilizing the triple helix structure of collagen, which is essential for tissue integrity and repair. This modification enhances the thermal stability and mechanical properties of collagen fibers .

Synthesis of Lysine, 5-Hydroxy-

The synthesis of 5-Hyl can be achieved through various methods:

  • Biocatalytic Methods : The enzyme lysine hydroxylase catalyzes the conversion of lysine to 5-Hyl. Recent studies have identified K5H, a novel enzyme that facilitates this transformation in a one-step reaction under mild conditions .
  • Chemical Synthesis : Historically, multi-step synthetic routes have been employed to produce enantiopure 5-Hyl. These methods often involve chiral resolution techniques and protecting group strategies .

3.1. Protein Engineering

5-Hyl serves as a valuable building block in protein engineering. Its unique β-amino alcohol structure allows for the incorporation into peptides and proteins through ribosomal synthesis. This capability enables the creation of bioactive peptide analogues with enhanced properties such as improved stability and bioavailability .

3.2. Drug Development

The incorporation of 5-Hyl into peptide sequences has implications for drug development. For instance, it can be used to create cell-penetrating peptides that facilitate drug delivery across cellular membranes . Additionally, the hydroxyl group provides sites for further chemical modifications, allowing for the attachment of therapeutic agents or imaging probes .

3.3. Bioconjugation Strategies

The reactivity of the hydroxyl group in 5-Hyl facilitates bioconjugation reactions. This property can be exploited to link various functional payloads to peptides or proteins selectively. Such strategies are crucial for developing antibody-drug conjugates and targeted therapeutics .

4.1. Peptide Synthesis Using K5H

A notable study demonstrated the use of K5H to synthesize a series of peptides containing 5-Hyl. The incorporation efficiency was reported to be high (up to 99% in some cases), showcasing the enzyme's potential in generating diverse peptide libraries for biomedical applications .

4.2. Hydroxylysine in Collagen Studies

Research has shown that hydroxylysine residues are critical for collagen's structural integrity. Studies utilizing mass spectrometry have quantified hydroxylysine levels in various tissues, linking them to conditions such as fibrosis and aging . Understanding these relationships can lead to new therapeutic strategies targeting collagen-related diseases.

Comparative Analysis with Other Hydroxylated Amino Acids

CompoundStructureKey Application
5-HydroxylysineC₆H₁₄N₂O₃Collagen biosynthesis
3-HydroxylysineC₆H₁₄N₂O₃Potential role in metabolic pathways
4-HydroxylysineC₆H₁₄N₂O₃Investigated for its effects on protein stability

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

DL-Hydroxylysine and Stereoisomers

DL-Hydroxylysine is a racemic mixture of D- and L-5-hydroxylysine. Unlike the naturally occurring L-isoform, D-hydroxylysine lacks biological activity in collagen synthesis. Stereoisomerism significantly impacts function: the (5R)-configuration in L-5-hydroxylysine is essential for proper collagen cross-linking, whereas mismatched stereochemistry disrupts structural integrity .

Key Differences:

  • Biological Role : Only L-5-hydroxylysine participates in collagen stabilization.
Hydroxyproline

Unlike 5-hydroxylysine, it features a hydroxyl group on its pyrrolidine ring and contributes to collagen’s triple-helix stability rather than cross-linking.

Functional Analogs

5-Hydroxy Saxagliptin

5-Hydroxy saxagliptin is the primary active metabolite of the antidiabetic drug saxagliptin. It retains ~50% of the parent drug’s dipeptidyl peptidase-4 (DPP-4) inhibitory activity and is metabolized via CYP3A4/5 enzymes. Unlike 5-hydroxylysine, its hydroxylation occurs on a drug scaffold rather than an amino acid .

Key Differences:

  • Metabolism : Formed via hepatic CYP3A4/5, whereas 5-hydroxylysine is synthesized enzymatically in connective tissues.
5-Hydroxyindole Derivatives

Antibacterial fluorinated benzothiophene-indole hybrids (e.g., compound 5a) feature 5-hydroxy substitutions on the indole ring. This modification enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) but reduces efficacy in MSSA strains compared to 6-hydroxy analogs .

Key Differences:

  • Role of Hydroxylation : Positional specificity (C5 vs. C6) dictates antibacterial potency, unlike 5-hydroxylysine, where hydroxylation is structurally mandatory.

Diagnostic Analogs

5-Hydroxyindoleacetic Acid (5-HIAA)

5-HIAA is the primary metabolite of serotonin and a diagnostic marker for carcinoid tumors. Both 5-HIAA and 5-hydroxylysine are hydroxylated derivatives, but their parent compounds (serotonin vs. lysine) and clinical applications differ .

Key Differences:

  • Biosynthesis : 5-HIAA arises from serotonin catabolism in the liver, while 5-hydroxylysine is post-translationally modified in collagen.
  • Diagnostic Utility: 5-HIAA detects neuroendocrine tumors, whereas 5-hydroxylysine signals early kidney damage .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Parent Compound Hydroxylation Site Biological Role Clinical/Drug Context
5-Hydroxylysine C₆H₁₄N₂O₃ Lysine C5 side chain Collagen cross-linking CKD biomarker
5-Hydroxy Saxagliptin C₁₈H₂₅N₃O₅ Saxagliptin C5 (drug scaffold) DPP-4 inhibition Diabetes therapy
5-HIAA C₁₀H₉NO₃ Serotonin C5 (indole ring) Tumor marker Carcinoid diagnosis
5-Hydroxy Indole Derivatives Varies Indole C5 (indole ring) Antibacterial agents MRSA treatment

Table 2: Pharmacokinetic and Clinical Findings

Compound Key Metabolic Pathway Clinical Impact Notable Interactions
5-Hydroxylysine Enzymatic synthesis in collagen Elevated in early DKD Unaffected by CYP3A modulators
5-Hydroxy Saxagliptin CYP3A4/5 metabolism Reduced exposure with rifampicin Rifampicin decreases AUC by 88%
5-HIAA Hepatic catabolism Elevated in carcinoid tumors Dietary serotonin interference
5-Hydroxy Indole Derivatives Undefined hepatic metabolism Position-dependent antibacterial activity 5-OH enhances MRSA activity

Research Findings and Contradictions

  • Hydroxylation Impact : In 5-hydroxylysine, hydroxylation is essential for collagen stability, whereas in indole derivatives, its position (C5 vs. C6) variably affects antibacterial efficacy .
  • Metabolic Fate : 5-hydroxy saxagliptin is eliminated renally, unlike 5-hydroxylysine, which is incorporated into tissues .
  • Diagnostic Specificity: While 5-HIAA and 5-hydroxylysine are both biomarkers, their parent molecules and pathological contexts are distinct .

Biological Activity

Lysine, 5-hydroxy- (5-Hyl) is a hydroxylated derivative of the amino acid lysine, primarily recognized for its role in collagen structure and function. This article explores the biological activity of 5-Hyl, focusing on its synthesis, physiological roles, and implications in health and disease.

5-Hydroxylysine is formed through the post-translational modification of lysine via oxidation by lysyl hydroxylase enzymes. This modification is crucial for the stability of collagen, a primary structural protein in connective tissues. The enzyme K5H has been identified as a specific hydroxylase that catalyzes the conversion of lysine to 5-hydroxylysine efficiently, demonstrating high substrate selectivity and stereospecificity .

Table 1: Kinetic Parameters of K5H

ParameterValue
kcatk_{cat}25 ± 1 min1^{-1}
KMK_M1.3 ± 0.2 mM
kcat/KMk_{cat}/K_M20 ± 3 mM1^{-1} min1^{-1}

Role in Collagen Structure

5-Hydroxylysine is integral to collagen's structural integrity. It is involved in cross-linking collagen fibers, enhancing tensile strength and stability. The hydroxylation at the C5 position allows for further modifications such as glycosylation, resulting in forms like galactosyl hydroxylysine (GH) and glucosylgalactosyl hydroxylysine (GGH), which contribute to collagen's resilience .

Impact on Health

The presence of 5-hydroxylysine has been linked to various health conditions:

  • Collagen Degradation : Elevated urinary excretion of 5-hydroxylysine indicates increased collagen breakdown, often seen in conditions such as burns or Paget's disease .
  • Fibrosis : Studies suggest that alterations in metabolomic profiles related to hydroxylysine may play a role in liver fibrosis progression .

Case Studies and Research Findings

  • Collagen Synthesis and Stability :
    A study demonstrated that the incorporation of 5-hydroxylysine into collagen significantly improved its mechanical properties compared to non-hydroxylated forms. This was attributed to enhanced cross-linking capabilities .
  • Metabolomic Analysis :
    Research analyzing the metabolomic footprint of liver fibrosis found that specific ratios involving hydroxylysines were elevated in patients with severe fibrosis, suggesting a potential biomarker for disease progression .
  • Post-Translational Modifications :
    In bacterial systems, lysine modifications including hydroxylation have been shown to influence protein function and cellular physiology significantly. This highlights the versatility of lysine derivatives in various biological contexts .

Q & A

Q. What methodological challenges arise when quantifying 5-hydroxylysine in complex matrices like serum or tissue homogenates?

  • Methodological Answer : Matrix effects (e.g., ion suppression in MS) are mitigated using matrix-matched calibration curves. Hydrophilic interaction liquid chromatography (HILIC) improves retention of polar metabolites. Method validation includes spike-recovery experiments (85–115% acceptable range) and inter-day precision testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lysine, 5-hydroxy-
Reactant of Route 2
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Lysine, 5-hydroxy-

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